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molecular formula C8H5ClFNO2 B8426867 2-Chloro-1-fluoro-4-(2-nitro-vinyl)-benzene

2-Chloro-1-fluoro-4-(2-nitro-vinyl)-benzene

Cat. No. B8426867
M. Wt: 201.58 g/mol
InChI Key: DANNEVZGOHRQLQ-UHFFFAOYSA-N
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Patent
US08946260B2

Procedure details

Using the same reaction procedure and workup as described in Example 33, 2-Chloro-1-fluoro-4-(2-nitro-vinyl)-benzene (I-34a: 1.7 g, 8.4577 mmol) in dry THF (17 mL) was reacted with lithium borohydride (736.8 mg, 33.8308 mmol) and trimethylsilyl chloride (8.6 mL, 67.6616 mmol) in dry THF (9 mL) to afford 1.3 g of the product (100% yield).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
736.8 mg
Type
reactant
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
9 mL
Type
solvent
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH:8]=[CH:9][N+:10]([O-])=O)[CH:5]=[CH:4][C:3]=1[F:13].[BH4-].[Li+].C[Si](Cl)(C)C>C1COCC1>[Cl:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][NH2:10])[CH:5]=[CH:4][C:3]=1[F:13] |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)C=C[N+](=O)[O-])F
Step Two
Name
Quantity
736.8 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
8.6 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same reaction procedure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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